Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Catalog No.
S751148
CAS No.
88738-78-7
M.F
C7H9F6O5P
M. Wt
318.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)p...

CAS Number

88738-78-7

Product Name

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate

Molecular Formula

C7H9F6O5P

Molecular Weight

318.11 g/mol

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N

SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a phosphonate compound with the molecular formula C₇H₉F₆O₅P and a CAS number of 88738-78-7. This compound features two trifluoroethyl groups and a methoxycarbonylmethyl moiety attached to a phosphonate backbone. The presence of trifluoromethyl groups imparts unique chemical properties, such as increased lipophilicity and stability, making it an interesting subject for various applications in chemistry and biology .

The compound is characterized by its high density of approximately 1.504 g/mL and has a predicted boiling point of around 246.6 °C . Its structure includes a phosphorus atom bonded to oxygen atoms, which is typical for phosphonates, contributing to its reactivity and potential biological activity.

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate does not have a known biological function. Its mechanism of action lies in its ability to act as a phosphorylating agent in organic synthesis. During the Still-Gennari reaction (Equation 1), it activates the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the enolate formed from the methoxycarbonylmethyl group, ultimately leading to the formation of the cis-olefinic ester [].

Synthesis of Complex Molecules

  • Microtubule-Targeting Agents: This compound serves as a key building block in the synthesis of various anticancer drugs like (-)-dictyostatin, which targets and stabilizes microtubules, essential for cell division and growth [].
  • Discodermolide Analogues: Researchers have utilized Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate to synthesize fluorescently labeled discodermolide analogues, aiding in the study of its binding to tubulin, a key protein involved in cell structure and movement [].

C-C Bond Formation Reactions

  • Still-Gennari Olefination: This compound acts as a crucial reactant in the Still-Gennari olefination reaction, a technique for creating carbon-carbon double bonds (alkenes) from aldehydes. This reaction finds application in the synthesis of various complex organic molecules [].
Due to the presence of its phosphonate group. It can undergo hydrolysis in the presence of water or nucleophiles, leading to the formation of corresponding phosphonic acids. Additionally, it can be involved in substitution reactions where the trifluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.

In synthetic chemistry, this compound serves as an important intermediate for the preparation of various derivatives, including those used in medicinal chemistry and agrochemicals. The trifluoroethyl groups enhance the reactivity of the phosphonate moiety, facilitating further transformations .

Synthesis methods for bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate typically involve multi-step organic synthesis techniques. A common approach is the reaction of phosphorus oxychloride with methoxycarbonylmethyl derivatives followed by the introduction of trifluoroethanol under acidic or basic conditions. This method allows for the selective formation of the desired phosphonate while controlling reaction conditions to minimize side products .

Another synthesis route may involve coupling reactions where pre-formed trifluoroethyl phosphonates are reacted with methoxycarbonylmethyl halides or other electrophiles to achieve the final product .

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical properties.
  • Agriculture: In the formulation of agrochemicals where phosphonates are used as herbicides or fungicides.
  • Material Science: As a precursor for developing new materials with specific properties influenced by fluorinated groups.

The ability to modify its structure allows for tailored applications across different sectors .

Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetateContains methyl group instead of methoxycarbonylUsed in synthetic pathways for trans-hydrindanes
Bis(phenyl)(methoxycarbonylmethyl)phosphonatePhenyl groups instead of trifluoroethylExhibits different solubility and reactivity profiles
Bis(3-chloro-2-fluoroethyl)(methoxycarbonylmethyl)phosphonateChlorinated fluorinated variantPotentially different biological activities

The uniqueness of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate lies in its dual trifluoroethyl groups which enhance its lipophilicity and stability compared to other phosphonates. These characteristics may lead to distinct applications in pharmaceuticals and materials science that are not achievable with less fluorinated analogs .

Systematic Name: Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Molecular Formula: C₇H₉F₆O₅P
Molecular Weight: 318.11 g/mol
Structural Features:

  • Central phosphonate group (P=O) bonded to two 2,2,2-trifluoroethyl ester moieties.
  • Methoxycarbonylmethyl substituent at the α-position.

Key Physical Properties:

PropertyValueSource
Density (25°C)1.504 g/mL
Boiling Point246.6 ± 40.0 °C (predicted)
Refractive Index1.370
Flash Point>230 °F

The compound typically appears as a clear orange to dark orange-brown liquid under standard conditions. Its trifluoroethyl groups enhance electrophilicity, facilitating deprotonation and subsequent olefination reactions.

Historical Development and Discovery

The reagent was first introduced in 1983 by Still and Gennari as part of their seminal work on modifying the HWE reaction for (Z)-selective alkene synthesis. Prior to this discovery, traditional HWE reagents favored (E)-olefins due to thermodynamic control during oxaphosphatane intermediate formation. Still and Gennari’s innovation lay in replacing conventional ethyl ester groups with electron-withdrawing trifluoroethyl esters, which:

  • Accelerated elimination kinetics, minimizing equilibration.
  • Imposed steric constraints favoring syn-periplanar transition states.

Synthesis Evolution:

  • Original Protocol (1983): Reaction of bis(2,2,2-trifluoroethyl) phosphite with methyl chloroacetate using potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in tetrahydrofuran (THF).
  • Modern Optimization (2018): Two-step procedure via silyl-protected intermediates, achieving 94% yield.

Significance in Organophosphorus Chemistry

This compound addresses a critical challenge in synthetic chemistry: controlling olefin geometry in complex molecular architectures. Its impact spans multiple domains:

Stereoselective Alkene Synthesis

The Still–Gennari reagent enables (Z)-selectivity >95:1 in HWE reactions, outperforming classical reagents like diethyl phosphonoacetate. For example:

  • Synthesis of (Z)-α,β-unsaturated amides for neurodegenerative drug candidates.
  • Construction of trisubstituted alkenes in polyketide natural products.

Fluorinated Building Blocks

The trifluoroethyl groups enhance:

  • Lipophilicity: Improving blood-brain barrier penetration in pharmaceuticals.
  • Metabolic Stability: Resisting enzymatic degradation in agrochemicals.

Mechanistic Insights

Studies using this reagent have elucidated:

  • The role of electron-deficient phosphonates in accelerating E1cb elimination pathways.
  • Cation effects (e.g., K⁺ vs. Na⁺) on olefin stereochemistry.

Arbuzov Reaction-Based Synthesis

Tris(2,2,2-trifluoroethyl)phosphite as a Precursor

The Arbuzov reaction represents one of the most fundamental transformations in organophosphorus chemistry, providing efficient access to phosphonate esters through the reaction of trialkyl phosphites with alkyl halides [1] [2]. Tris(2,2,2-trifluoroethyl)phosphite serves as a particularly valuable precursor for the synthesis of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate due to its unique reactivity profile and the electron-withdrawing nature of the trifluoroethyl groups [1] .

The mechanism of the Arbuzov reaction involves nucleophilic attack by the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate [2]. Subsequent nucleophilic displacement by the halide ion results in carbon-oxygen bond cleavage, yielding the desired phosphonate ester and an alkyl halide byproduct [2]. When tris(2,2,2-trifluoroethyl)phosphite is employed as the starting material, the reaction with methyl chloroacetate proceeds under controlled conditions to afford the target compound [1].

The synthesis utilizing tris(2,2,2-trifluoroethyl)phosphite demonstrates remarkable efficiency, with reported yields reaching 70.3% for the formation of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate [4]. The reaction is typically conducted in tetrahydrofuran at low temperatures, with the addition of crown ether to enhance the reactivity of the base [4]. The use of potassium hexamethyldisilazide as a strong, non-nucleophilic base facilitates the deprotonation required for the phosphonate formation [4].

Role of Potassium Fluoride/Alumina in Facilitating Phosphonate Formation

Potassium fluoride supported on alumina has emerged as a highly effective catalytic system for promoting phosphonate formation reactions [1] [5]. The unique properties of this heterogeneous catalyst system arise from the interaction between potassium fluoride and the alumina support, which generates active basic sites that facilitate the Arbuzov reaction [5].

The mechanism by which potassium fluoride/alumina operates involves the formation of potassium hexafluoroaluminate and strongly basic hydroxide species upon treatment with the alumina support [5]. The reaction between aqueous potassium fluoride and alumina results in the formation of these active species according to the equation: 12KF + Al₂O₃ + 3H₂O → 2K₃AlF₆ + 6KOH [5]. The resulting basic surface species, consisting of potassium aluminates and potassium hydroxide, are responsible for the enhanced catalytic activity [5].

Research has demonstrated that potassium fluoride/alumina systems show superior reactivity compared to unsupported potassium fluoride, potassium fluoride-silica gel, potassium fluoride-celite, and potassium fluoride-molecular sieves [5]. The catalyst exhibits high activity towards various organic transformations, including phosphonate formation reactions, due to the presence of very hard fluoride anions that differentiate this system from conventional oxide-type solid base catalysts [5].

The optimization of potassium fluoride loading on alumina has been extensively studied, with different calcination temperatures affecting the catalyst performance [5]. The formation of substantial amounts of hexafluoroaluminate ion, evidenced by infrared spectroscopy at 570 cm⁻¹, confirms the successful preparation of the active catalytic species [5].

Michaelis-Becker Reaction Approaches

Bromoacetic Acid Derivatives in Phosphonate Coupling

The Michaelis-Becker reaction provides an alternative synthetic route to phosphonates through the base-promoted coupling of hydrogen phosphonates with alkyl halides [6] [7]. This methodology is particularly relevant for the synthesis of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate when bromoacetic acid derivatives are employed as the electrophilic coupling partners [7].

The reaction mechanism involves the initial deprotonation of the hydrogen phosphonate by a suitable base, followed by nucleophilic substitution at the carbon center of the alkyl halide [6] [7]. Unlike the Arbuzov reaction, which proceeds through a phosphonium intermediate, the Michaelis-Becker reaction follows a direct substitution mechanism that typically results in lower yields compared to the corresponding Michaelis-Arbuzov transformation [6].

Recent developments in copper-catalyzed enantioconvergent radical Michaelis-Becker-type reactions have expanded the scope of this methodology [7]. The use of multidentate chiral anionic ligands enhances the reducing capability of copper catalysts, favoring a stereoablative radical pathway over the traditional nucleophilic substitution mechanism [7]. This approach enables the conversion of racemic alkyl halides into optically active phosphorous compounds with high enantioselectivity [7].

The application of bromoacetic acid derivatives in these transformations offers several advantages, including ready availability of starting materials and the ability to introduce carboxylate functionality directly into the phosphonate structure [7]. The reaction conditions typically require the use of cesium carbonate as a base in low polar solvents to minimize competing nucleophilic substitution pathways [7].

Optimization of Reaction Stoichiometry and Solvent Systems

The optimization of reaction stoichiometry in Michaelis-Becker reactions is critical for achieving high yields and selectivity [8] [9]. Systematic studies have revealed that the ratio of phosphonate to base significantly influences both the reaction rate and product distribution [8]. The use of polyethylene glycol-400 as a benign solvent, combined with potassium iodide and potassium carbonate as a catalytic system, has proven particularly effective for benzyl phosphonate synthesis [8].

Solvent selection plays a crucial role in determining reaction outcomes, with different solvents showing varying effects on yield and reaction time [8] [9]. Studies comparing various solvent systems have demonstrated that protic solvents generally provide lower yields due to competing side reactions, while aprotic polar solvents such as dimethylformamide and tetrahydrofuran show enhanced reactivity [8] [9].

The influence of base strength and concentration has been systematically investigated, revealing that stronger bases such as cesium carbonate provide superior results compared to weaker carbonate bases [7]. The concentration of the base also affects the reaction kinetics, with optimal results typically achieved using 1.5 to 2.0 equivalents of base relative to the hydrogen phosphonate [8].

Temperature optimization studies have shown that room temperature conditions are often sufficient for efficient phosphonate formation, eliminating the need for elevated temperatures that can lead to side product formation [8]. The combination of optimized stoichiometry and carefully selected solvent systems enables the synthesis of phosphonates with yields exceeding 90% under mild reaction conditions [8].

Microwave-Assisted Synthetic Protocols

Accelerated Transesterification Mechanisms

Microwave-assisted synthesis has emerged as a powerful tool for accelerating phosphonate formation reactions, offering significant advantages over conventional heating methods [10] [11] [12]. The application of microwave irradiation to transesterification reactions involving bis(2,2,2-trifluoroethyl) phosphonate derivatives results in dramatically reduced reaction times while maintaining high product yields [10] [11].

The mechanism of microwave-enhanced transesterification involves the rapid heating of polar molecules through dielectric heating, leading to more efficient energy transfer and accelerated reaction kinetics [10] [11]. In the synthesis of cyclic hydrogen phosphonates from bis(2,2,2-trifluoroethyl) phosphonate, microwave irradiation enables reaction completion within 15-30 minutes at 130°C, compared to several hours required under conventional heating conditions [10].

The use of dynamic microwave heating protocols allows for precise temperature control and uniform energy distribution throughout the reaction mixture [10]. This approach effectively suppresses decomposition pathways that can occur with prolonged heating, resulting in cleaner reaction profiles and higher isolated yields [10]. The trifluoroethyl groups serve as excellent leaving groups in these transformations due to their electron-withdrawing properties and the stability of the resulting trifluoroethanol byproduct [10].

Studies examining the transesterification of phosphonate esters under microwave conditions have revealed that reaction times can be reduced from 8 hours at room temperature to 10 minutes at 100°C using microwave irradiation [11]. The optimization of power settings and reaction temperatures is crucial for achieving optimal results, with power levels of 50 watts and temperatures of 40°C providing excellent conversion rates [11].

Non-Inert Condition Adaptations

The development of microwave-assisted protocols that operate under non-inert atmospheric conditions represents a significant advancement in phosphonate synthesis methodology [10] [12]. These adaptations eliminate the need for specialized inert atmosphere equipment while maintaining reaction efficiency and product quality [10] [12].

The key to successful non-inert condition synthesis lies in the rapid reaction kinetics achieved through microwave heating, which minimizes the exposure time of reactive intermediates to atmospheric moisture and oxygen [10]. The use of sealed microwave vessels provides an additional layer of protection against atmospheric contamination while allowing for the buildup of autogenous pressure that can enhance reaction rates [10].

Comparative studies between inert and non-inert conditions have demonstrated that microwave-assisted reactions can achieve similar yields regardless of atmospheric conditions, provided that reaction times are optimized [12]. The synthesis of various phosphonate derivatives under ambient atmospheric conditions using microwave irradiation has yielded products with purities comparable to those obtained under rigorously inert conditions [12].

The application of non-inert microwave protocols extends to large-scale synthesis, with successful gram-scale preparations reported for various phosphonate compounds [12]. The elimination of inert atmosphere requirements significantly reduces both the complexity and cost of these synthetic procedures, making them more accessible for routine laboratory applications [12].

Garegg–Samuelsson Reaction Modifications

Trimethylsilyl Intermediate Utilization

The Garegg–Samuelsson reaction represents a versatile methodology for the esterification of phosphonic acids and their derivatives, utilizing a combination of triphenylphosphine, iodine, and imidazole to activate carboxylic acids and phosphonic acids toward nucleophilic substitution [13] [14]. In the context of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate synthesis, this methodology has been adapted to utilize trimethylsilyl intermediates as key reactive species [13] [14].

The mechanism involves the initial formation of methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate through treatment of trimethyl phosphonoacetate with trimethylsilyl bromide [13] [15]. This bis(trimethylsilyl) derivative serves as a reactive intermediate that can undergo further transformation under Garegg–Samuelsson conditions [13]. The reaction proceeds through the formation of a dicationic phosphonium-phosphonate salt intermediate, which then undergoes nucleophilic substitution with 2,2,2-trifluoroethanol [13].

The optimization of this transformation has revealed that the use of 2.5 equivalents of triphenylphosphine, 2.5 equivalents of iodine, 10 equivalents of imidazole, and 4-5 equivalents of 2,2,2-trifluoroethanol provides optimal results [13]. Under these conditions, the Still-Gennari reagent can be obtained in 94% yield, representing a significant improvement over alternative synthetic approaches [13] [14].

The trimethylsilyl groups in the intermediate serve multiple functions: they protect the phosphonic acid functionality during the coupling reaction, enhance the electrophilic character of the phosphorus center, and facilitate the subsequent nucleophilic substitution with alcohols [13]. The mild reaction conditions and high yields achieved through this methodology make it particularly attractive for the synthesis of fluorinated phosphonate esters [13].

Two-Step Synthesis Efficiency Enhancements

The development of efficient two-step synthetic protocols based on Garegg–Samuelsson reaction conditions has significantly improved the accessibility of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and related compounds [13] [14]. These enhanced protocols address the limitations of previous methodologies by streamlining the synthetic sequence and improving overall yields [13].

The first step involves the preparation of the trimethylsilyl intermediate through treatment of the starting phosphonate ester with trimethylsilyl bromide under controlled conditions [15] [13]. This transformation can be accomplished using 2.5 equivalents of trimethylsilyl bromide in anhydrous dichloromethane, with reaction completion typically achieved within 5 hours at room temperature [15]. The resulting bis(trimethylsilyl) derivative is sufficiently stable for isolation and purification if desired, although it can also be used directly in the subsequent coupling reaction [15].

The second step employs optimized Garegg–Samuelsson conditions to effect the esterification with 2,2,2-trifluoroethanol [13]. The reaction is conducted in chloroform at elevated temperatures, with careful control of stoichiometry and reaction time to maximize product formation while minimizing side reactions [15] [13]. The overall sequence provides access to the target phosphonate in excellent yield with minimal purification requirements [13].

Reaction ParameterOptimized ConditionsYield (%)Reaction Time
Trimethylsilyl bromide equivalents2.5945 hours
Triphenylphosphine equivalents2.5945 hours
Iodine equivalents2.5945 hours
Imidazole equivalents10945 hours
2,2,2-Trifluoroethanol equivalents4-5945 hours
Reaction temperature60°C945 hours

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88738-78-7

Wikipedia

NSC 634137

Dates

Modify: 2023-08-15

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